AZD 4407

Description

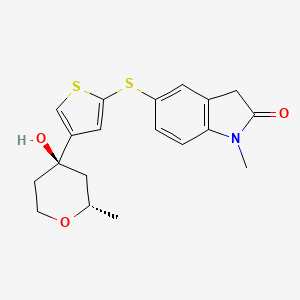

Structure

3D Structure

Properties

IUPAC Name |

5-[4-[(2S,4R)-4-hydroxy-2-methyloxan-4-yl]thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S2/c1-12-10-19(22,5-6-23-12)14-9-18(24-11-14)25-15-3-4-16-13(7-15)8-17(21)20(16)2/h3-4,7,9,11-12,22H,5-6,8,10H2,1-2H3/t12-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLADKMVHOOVET-HXPMCKFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCO1)(C2=CSC(=C2)SC3=CC4=C(C=C3)N(C(=O)C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@](CCO1)(C2=CSC(=C2)SC3=CC4=C(C=C3)N(C(=O)C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432998 | |

| Record name | 5-[4-[(2S,4R)-4-hydroxy-2-methyloxan-4-yl]thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166882-70-8 | |

| Record name | AZD-4407 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166882708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[4-[(2S,4R)-4-hydroxy-2-methyloxan-4-yl]thiophen-2-yl]sulfanyl-1-methyl-3H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AZD-4407 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NV5BTN3UD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD4407: A Technical Guide to its Core Mechanism of Action as a 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD4407 is a potent inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases. By targeting 5-LOX, AZD4407 effectively suppresses the production of these inflammatory molecules, offering a promising therapeutic strategy for conditions such as asthma, inflammatory bowel disease, and other inflammatory disorders. This document provides a detailed overview of the mechanism of action of AZD4407, including the relevant signaling pathways, experimental protocols for assessing its activity, and a summary of its inhibitory action.

Core Mechanism of Action: Inhibition of 5-Lipoxygenase

The primary mechanism of action of AZD4407 is the direct inhibition of the enzyme 5-lipoxygenase (5-LOX)[1]. 5-LOX is a key enzyme in the metabolic pathway of arachidonic acid, responsible for the initial steps in the synthesis of leukotrienes. By inhibiting 5-LOX, AZD4407 effectively blocks the entire downstream cascade of leukotriene production.

The 5-Lipoxygenase Signaling Pathway

The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted by 5-LOX, in conjunction with the 5-lipoxygenase-activating protein (FLAP), into the unstable intermediate, leukotriene A4 (LTA4). LTA4 is subsequently metabolized into two main classes of leukotrienes:

-

Leukotriene B4 (LTB4): Synthesized from LTA4 by the enzyme LTA4 hydrolase. LTB4 is a potent chemoattractant for neutrophils and other immune cells.

-

Cysteinyl leukotrienes (LTC4, LTD4, and LTE4): Formed by the conjugation of LTA4 with glutathione, a reaction catalyzed by LTC4 synthase. Cysteinyl leukotrienes are powerful bronchoconstrictors and increase vascular permeability.

These leukotrienes exert their pro-inflammatory effects by binding to specific G-protein coupled receptors on the surface of target cells, such as neutrophils, eosinophils, and smooth muscle cells.

Impact of AZD4407 on the Signaling Pathway

AZD4407, as a potent 5-LOX inhibitor, binds to the enzyme and prevents the conversion of arachidonic acid to LTA4. This upstream inhibition leads to a significant reduction in the synthesis of all downstream leukotrienes, including LTB4 and the cysteinyl leukotrienes. The diminished levels of these pro-inflammatory mediators result in a dampening of the inflammatory response.

Quantitative Data

| Target Enzyme | Inhibitor | Reported Potency | Effect |

| 5-Lipoxygenase (5-LOX) | AZD4407 | Potent Inhibitor | Inhibition of leukotriene biosynthesis |

Experimental Protocols

The following is a representative, detailed methodology for a key experiment used to characterize the inhibitory activity of a compound like AZD4407 on 5-lipoxygenase.

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

Objective: To determine the in vitro potency of AZD4407 in inhibiting the activity of human 5-lipoxygenase.

Materials:

-

Recombinant human 5-lipoxygenase enzyme

-

Arachidonic acid (substrate)

-

AZD4407 (test compound)

-

Phosphate buffer (pH 7.4)

-

Calcium chloride

-

Stop solution (e.g., a mixture of methanol and acetonitrile)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology:

-

Enzyme Preparation: A stock solution of recombinant human 5-lipoxygenase is prepared in a suitable buffer and kept on ice.

-

Compound Preparation: A stock solution of AZD4407 is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

-

Reaction Mixture: In a microcentrifuge tube, the following are added in order:

-

Phosphate buffer (pH 7.4)

-

Calcium chloride solution (to activate the enzyme)

-

A specific concentration of the AZD4407 solution or vehicle control (for the uninhibited reaction).

-

-

Pre-incubation: The reaction mixture is pre-incubated at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Incubation: The reaction is allowed to proceed at 37°C for a specific time (e.g., 15 minutes).

-

Termination of Reaction: The reaction is stopped by the addition of a cold stop solution. This also serves to precipitate the protein.

-

Sample Preparation for Analysis: The tubes are centrifuged to pellet the precipitated protein, and the supernatant, containing the reaction products, is transferred to an HPLC vial.

-

HPLC Analysis: The amount of 5-hydroxyeicosatetraenoic acid (5-HETE), a stable product of the 5-LOX reaction, is quantified using reverse-phase HPLC with UV detection at a specific wavelength (e.g., 235 nm).

-

Data Analysis: The percentage of inhibition for each concentration of AZD4407 is calculated relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway Diagrams

Caption: Mechanism of action of AZD4407 in the 5-lipoxygenase pathway.

Experimental Workflow Diagram

Caption: Experimental workflow for the in vitro 5-LOX inhibition assay.

References

An In-Depth Technical Guide on the 5-Lipoxygenase Inhibition Pathway of ZD 4407

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD 4407, also known as AZD 4407, has been identified as a potent inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are powerful lipid mediators involved in a wide array of inflammatory responses and have been implicated in the pathophysiology of various diseases, including asthma, inflammatory bowel disease, and psoriasis. This technical guide provides a comprehensive overview of the 5-lipoxygenase signaling pathway and the role of ZD 4407 as an inhibitor. Due to the limited publicly available data on ZD 4407, this document focuses on the well-established aspects of the 5-lipoxygenase pathway and the general principles of its inhibition, with specific information on ZD 4407 included where available.

The 5-Lipoxygenase Signaling Pathway

The 5-lipoxygenase pathway is a critical metabolic cascade that converts arachidonic acid into pro-inflammatory leukotrienes.[1] This process is initiated by cellular stimuli that lead to the release of arachidonic acid from the nuclear membrane. The key steps are as follows:

-

Arachidonic Acid Release: Upon cellular activation, cytosolic phospholipase A₂ (cPLA₂) translocates to the nuclear envelope and hydrolyzes membrane phospholipids to release arachidonic acid.[2]

-

5-LO Activation: The 5-lipoxygenase enzyme, in the presence of its activating protein (FLAP), is then recruited to the nuclear membrane.[2][3]

-

Leukotriene A₄ (LTA₄) Synthesis: 5-lipoxygenase catalyzes the conversion of arachidonic acid into the unstable intermediate, 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently converted to leukotriene A₄ (LTA₄).[3][4]

-

Downstream Leukotriene Production: LTA₄ is then metabolized into different leukotrienes depending on the cell type and the enzymes present:

-

Leukotriene B₄ (LTB₄): In neutrophils and other phagocytes, LTA₄ hydrolase converts LTA₄ to LTB₄, a potent chemoattractant for inflammatory cells.[4]

-

Cysteinyl Leukotrienes (cysLTs): In mast cells, eosinophils, and basophils, LTC₄ synthase conjugates LTA₄ with glutathione to form LTC₄. LTC₄ is then sequentially converted to LTD₄ and LTE₄. The cysLTs are potent bronchoconstrictors and increase vascular permeability.[5]

-

These leukotrienes exert their biological effects by binding to specific G-protein coupled receptors on target cells, thereby propagating the inflammatory response.[4][5]

Signaling Pathway Diagram

Caption: The 5-Lipoxygenase signaling pathway and the inhibitory action of ZD 4407.

ZD 4407: A 5-Lipoxygenase Inhibitor

ZD 4407 is a potent inhibitor of the 5-lipoxygenase enzyme.[4] By targeting 5-LO, ZD 4407 effectively blocks the initial and rate-limiting step in the leukotriene biosynthetic pathway. This mechanism of action prevents the production of all downstream leukotrienes, including both LTB₄ and the cysteinyl leukotrienes. The chemical formula for ZD 4407 is C₁₉H₂₁NO₃S₂.

Quantitative Data

Currently, there is a lack of publicly available quantitative data, such as IC₅₀ or Kᵢ values, to definitively characterize the potency and binding affinity of ZD 4407 for the 5-lipoxygenase enzyme.

Experimental Protocols

General Experimental Workflow for 5-LO Inhibition

Caption: A generalized experimental workflow for evaluating a 5-lipoxygenase inhibitor.

A. Biochemical Assays

-

Enzyme Source: Purified recombinant human 5-lipoxygenase.

-

Substrate: Arachidonic acid.

-

Assay Principle: The activity of 5-LO can be measured by monitoring the formation of its products, such as 5-HPETE or LTA₄, or by measuring the consumption of oxygen.

-

Inhibition Studies: The enzyme is pre-incubated with varying concentrations of the test compound (e.g., ZD 4407) before the addition of arachidonic acid to initiate the reaction.

-

Detection: Product formation can be quantified using techniques such as spectrophotometry, high-performance liquid chromatography (HPLC), or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.

B. Cell-Based Assays

-

Cell Type: Primary human cells that endogenously express the 5-lipoxygenase pathway, such as neutrophils or monocytes, are commonly used.

-

Cell Stimulation: Cells are treated with the test inhibitor before being stimulated with a calcium ionophore (e.g., A23187) to induce the release of arachidonic acid and activate the 5-LO pathway.

-

Leukotriene Measurement: The amount of leukotrienes (e.g., LTB₄) released into the cell supernatant is quantified, typically by ELISA or LC-MS/MS.

-

Data Analysis: The IC₅₀ value for the inhibition of leukotriene production in a cellular context is determined.

Therapeutic Potential and Future Directions

Inhibitors of the 5-lipoxygenase pathway hold significant therapeutic promise for the treatment of a variety of inflammatory disorders. While Zileuton is a clinically approved 5-LO inhibitor, the development of new and improved inhibitors remains an active area of research. Although specific clinical trial data for ZD 4407 is not publicly available, its identification as a potent 5-lipoxygenase inhibitor suggests its potential as a therapeutic agent. Further research is warranted to fully elucidate the pharmacological profile of ZD 4407 and to explore its efficacy and safety in preclinical and clinical settings.

Conclusion

ZD 4407 is an inhibitor of the 5-lipoxygenase enzyme, a central player in the inflammatory cascade. By blocking the production of leukotrienes, ZD 4407 has the potential to modulate inflammatory responses. While a detailed quantitative and mechanistic understanding of ZD 4407's action is limited by the available data, the foundational knowledge of the 5-lipoxygenase pathway provides a strong basis for its continued investigation as a potential therapeutic agent for inflammatory diseases. Further studies are required to fully characterize its inhibitory profile and clinical utility.

References

AZD4407: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Leukotrienes are powerful biological mediators involved in a wide array of inflammatory diseases, including asthma, chronic obstructive pulmonary disease (COPD), and atherosclerosis. The enzyme 5-lipoxygenase is the initial and rate-limiting step in the conversion of arachidonic acid to these pro-inflammatory molecules. Consequently, the inhibition of 5-LOX presents a compelling therapeutic strategy for the management of these conditions. AZD4407 emerged from discovery programs aimed at identifying potent and selective 5-LOX inhibitors.

Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

AZD4407 exerts its pharmacological effect by directly inhibiting the 5-lipoxygenase enzyme. This intervention halts the downstream production of all leukotrienes, thereby mitigating their pro-inflammatory effects.

The 5-Lipoxygenase Signaling Pathway

The 5-lipoxygenase pathway is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. In the presence of the 5-lipoxygenase-activating protein (FLAP), 5-LOX catalyzes the insertion of molecular oxygen into arachidonic acid to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE). This unstable intermediate is then converted to leukotriene A4 (LTA4), a pivotal epoxide that serves as the substrate for the synthesis of two classes of leukotrienes:

-

Leukotriene B4 (LTB4): Formed by the action of LTA4 hydrolase, LTB4 is a potent chemoattractant for neutrophils and other immune cells.

-

Cysteinyl Leukotrienes (LTC4, LTD4, LTE4): Generated through the conjugation of LTA4 with glutathione by LTC4 synthase, these leukotrienes are powerful bronchoconstrictors and increase vascular permeability.

By inhibiting 5-LOX, AZD4407 effectively blocks the production of both LTB4 and the cysteinyl leukotrienes, leading to a broad anti-inflammatory effect.

Discovery and Synthesis of AZD4407

The development of efficient and scalable synthetic routes is crucial for the progression of any drug candidate. For AZD4407, two primary strategies have been reported, both designed for large-scale manufacturing.[1][2]

Synthetic Strategy 1

The first approach involves the coupling of 3-bromothiophene with (2S)-2-methyltetrahydropyran-4-one utilizing Grignard chemistry. Following protection of the resulting hydroxyl group and lithiation at the C-2 position of the thiophene ring, the intermediate is reacted with a protected 5-mercapto-1-methyl-1,3-dihydro-indol-2-one derivative that has a leaving group on the sulfur atom. The final steps involve an acid-catalyzed deprotection and epimerization to yield AZD4407.[1][2]

Synthetic Strategy 2

The second reported synthesis begins with 2,4-dibromothiophene. A selective Grignard exchange reaction is performed at the C-2 position, followed by a reaction with a similar protected mercapto-oxindole derivative as used in the first strategy. The oxindole ring is then reprotected, and a second Grignard exchange is carried out. The resulting intermediate is then reacted with (2S)-2-methyltetrahydropyran-4-one. The synthesis is completed by an acid-catalyzed deprotection and epimerization to afford AZD4407.[1][2]

Preclinical and Clinical Development

Information in the public domain regarding the extensive preclinical and clinical development of AZD4407 is limited. However, some studies have provided insights into its potential therapeutic applications.

Preclinical Findings

Preclinical research has suggested a role for ZD4407 in atherosclerosis. In a study involving male LDL receptor-deficient (LDLR-/-) mice, treatment with ZD4407 for 15 weeks resulted in a 40% reduction in intima-media thickness, indicating a potential beneficial effect on the progression of atherosclerotic plaques.

Clinical Trials

Conclusion

AZD4407 is a potent 5-lipoxygenase inhibitor with a clear mechanism of action that targets a key pathway in inflammation. The development of two distinct and scalable synthetic routes underscores the chemical feasibility of its production. While early preclinical and clinical data suggested its potential in treating inflammatory conditions such as atherosclerosis and COPD, the current development status of AZD4407 remains unclear from publicly accessible information. Further disclosure of quantitative biological data and detailed experimental protocols would be necessary for a complete technical assessment by the scientific community.

References

The Role of 5-Lipoxygenase in Inflammatory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the 5-lipoxygenase (5-LOX) pathway, its critical role in the pathophysiology of various inflammatory diseases, and the therapeutic potential of its inhibition. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and experimental processes to support research and drug development efforts in this field.

Introduction to the 5-Lipoxygenase Pathway

The 5-lipoxygenase (5-LOX) enzyme is a pivotal player in the metabolism of arachidonic acid, a polyunsaturated fatty acid released from the cell membrane by phospholipase A2.[1][2] 5-LOX catalyzes the initial steps in the biosynthesis of leukotrienes, a class of potent lipid mediators that are deeply implicated in inflammatory and allergic responses.[1][2][3] The activity of 5-LOX is central to the production of leukotriene B4 (LTB4), a powerful chemoattractant for neutrophils, and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), which are known to increase vascular permeability and induce bronchoconstriction.[4][5] Dysregulation of the 5-LOX pathway is a hallmark of numerous chronic inflammatory conditions, making it a compelling target for therapeutic intervention.[3][6]

The 5-Lipoxygenase Signaling Cascade

The activation of the 5-LOX pathway is a tightly regulated process initiated by various inflammatory stimuli. Upon cell activation, an increase in intracellular calcium levels prompts the translocation of both 5-LOX and its activating protein, 5-lipoxygenase-activating protein (FLAP), to the nuclear membrane.[1][7] FLAP presents arachidonic acid to 5-LOX, which then catalyzes the formation of 5-hydroperoxyeicosatetraenoic acid (5-HPETE).[1][3] 5-HPETE is an unstable intermediate that is rapidly converted to leukotriene A4 (LTA4), the precursor for all other leukotrienes.[2][3] LTA4 can be hydrolyzed by LTA4 hydrolase to form LTB4 or conjugated with glutathione by LTC4 synthase to produce LTC4.[1][2]

Role of 5-Lipoxygenase in Key Inflammatory Diseases

Elevated 5-LOX expression and activity are implicated in the pathogenesis of several chronic inflammatory diseases.

Rheumatoid Arthritis (RA)

In rheumatoid arthritis, a chronic autoimmune disease characterized by joint inflammation, the synovium of affected joints shows a significant upregulation of 5-LOX.[8][9] The enzyme is predominantly expressed in macrophages, neutrophils, and mast cells within the synovial tissue.[8][10] This leads to an accumulation of LTB4 in the synovial fluid, which is a potent chemoattractant for neutrophils, thereby perpetuating the inflammatory cascade.[8] Studies have shown a correlation between LTB4 levels in the serum and the severity of RA.

| Parameter | Finding | Reference |

| 5-LOX Expression in RA Synovium | Higher expression in RA synovium compared to osteoarthritis (OA) synovium.[10] | [10] |

| Cellular Localization of 5-LOX in RA Synovium | Primarily in CD163+ and CD68+ macrophages, CD66b+ neutrophils, and mast cells.[8][10] | [8][10] |

| LTB4 Levels in RA | Elevated in the serum and synovial fluid of RA patients.[8] | [8] |

Asthma

The 5-LOX pathway is a well-established contributor to the pathophysiology of asthma. The cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent bronchoconstrictors and increase vascular permeability, leading to airway edema and mucus secretion.[4][5] LTB4 contributes to the infiltration of inflammatory cells, particularly eosinophils, into the airways.[11] Clinical studies have demonstrated elevated levels of leukotrienes in the bronchoalveolar lavage (BAL) fluid of asthmatic patients, especially during nocturnal asthma.[11][12]

| Parameter | Finding in Asthma Patients | Reference |

| 5-LOX and FLAP mRNA in PBLs | Significantly increased compared to control subjects.[13] | [13] |

| Leukotriene Levels in BAL Fluid (Nocturnal Asthma) | LTB4 and cysteinyl leukotriene levels are significantly greater at 4:00 A.M. in asthmatic subjects compared to controls.[11][12] | [11][12] |

| Effect of Zileuton on BAL Fluid LTB4 | Decreased LTB4 levels in asthmatic subjects.[11] | [11] |

Inflammatory Bowel Disease (IBD)

In inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease, the inflamed intestinal mucosa exhibits a marked increase in 5-LOX expression and activity.[14][15] Quantitative immunohistochemical analyses have revealed a 3- to 7-fold higher mean count of cells expressing 5-LOX in the colonic biopsies of patients with active IBD compared to control subjects.[7] This leads to elevated levels of LTB4 in the colonic mucosa, which drives neutrophil infiltration and tissue damage.[7][14]

| Parameter | Finding in IBD Patients | Reference |

| 5-LOX Expressing Cells in Colonic Biopsies | 3- to 7-fold higher mean counts in active IBD compared to controls.[7] | [7] |

| LTB4 Synthesis in Colonic Mucosa | Markedly elevated in IBD.[14] | [14] |

| Correlation with Inflammation | In vitro LTB4 formation correlates with the degree of mucosal inflammation and neutrophil infiltration.[16] | [16] |

Therapeutic Inhibition of the 5-Lipoxygenase Pathway

Given its central role in inflammation, the 5-LOX pathway presents a promising target for the development of anti-inflammatory drugs. Therapeutic strategies primarily focus on direct inhibition of the 5-LOX enzyme or blocking the function of its activating protein, FLAP.

5-LOX Inhibitors

Zileuton is a well-characterized direct inhibitor of 5-LOX and is approved for the treatment of asthma.[4][6] It has been shown to improve lung function and reduce asthma symptoms.[17] Several other 5-LOX inhibitors have been investigated in preclinical and clinical studies for various inflammatory conditions.

| Inhibitor | Target | IC50 Value | Disease Indication (Studied) | Reference |

| Zileuton | 5-LOX | 0.5 µM (rat basophilic leukemia cells)[18][19]; 0.56-2.6 µM (LTB4 synthesis in dog, rat, and human blood)[3] | Asthma | [3][18][19] |

| BWA4C | 5-LOX | 0.03 µM (LTB4 formation in inflamed colonic tissue)[16][20] | Inflammatory Bowel Disease | [16][20] |

| Licofelone | 5-LOX and COX | - | Osteoarthritis | [21] |

FLAP Inhibitors

Inhibitors of FLAP prevent the transfer of arachidonic acid to 5-LOX, thereby blocking the entire leukotriene synthesis cascade.[22] Several FLAP inhibitors have entered clinical trials for inflammatory diseases, particularly asthma.[23][24]

| Inhibitor | Target | Clinical Development Status (as of available data) | Disease Indication (Studied) | Reference |

| MK-886 | FLAP | Preclinical/Early Clinical | Asthma, Atherosclerosis | [22][23] |

| GSK2190918 (AM803) | FLAP | Completed Phase II trials in asthmatics.[24] | Asthma | [24] |

Experimental Protocols

5-Lipoxygenase Activity Assay

This protocol outlines a common fluorometric method for determining 5-LOX activity.

Principle: 5-LOX converts a specific substrate into an intermediate that reacts with a probe to generate a fluorescent product. The rate of fluorescence increase is directly proportional to the 5-LOX activity.

Materials:

-

5-LOX Assay Buffer

-

LOX Substrate

-

LOX Probe

-

5-LOX Enzyme (Positive Control)

-

LOX Inhibitor (for determining specific activity)

-

96-well white plate

-

Fluorometric plate reader (Ex/Em = 500/536 nm)

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in ice-cold LOX Lysis Buffer. Centrifuge to collect the supernatant. Determine protein concentration.

-

Reaction Setup: In a 96-well plate, add samples, positive control, and a sample with the LOX inhibitor.

-

Reaction Initiation: Prepare a reaction mix containing LOX Assay Buffer and LOX Probe. Add this mix to the wells.

-

Substrate Addition: Add the LOX substrate to all wells to start the reaction.

-

Measurement: Immediately measure fluorescence in kinetic mode at Ex/Em = 500/536 nm at 30-second intervals for 30-40 minutes.[25][26]

-

Calculation: Determine the rate of reaction (change in fluorescence over time) in the linear range for each sample. The specific activity is calculated by subtracting the rate of the inhibitor-containing sample from the total activity.[25]

Western Blot for 5-LOX Detection

This protocol describes the detection of 5-LOX protein in biological samples.

Procedure:

-

Sample Preparation: Prepare protein lysates from cells or tissues. Determine protein concentration.

-

SDS-PAGE: Separate proteins by size by running the lysates on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBS-T) for 1 hour at room temperature or overnight at 4°C.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for 5-LOX overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane multiple times with TBS-T to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.[27]

Immunohistochemistry (IHC) for 5-LOX Localization

This protocol allows for the visualization of 5-LOX protein within tissue sections.

Procedure:

-

Tissue Preparation: Fix tissue in formalin and embed in paraffin. Cut thin sections and mount them on slides.

-

Deparaffinization and Rehydration: Remove paraffin with xylene and rehydrate the sections through a series of graded alcohol solutions.[28][29]

-

Antigen Retrieval: Unmask the antigenic epitope, often by heat-induced methods using a citrate buffer.[28]

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and block non-specific antibody binding with a blocking serum.[30]

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against 5-LOX overnight at 4°C.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-enzyme conjugate.[30] Add a chromogen substrate (e.g., DAB) to produce a colored precipitate at the site of the antigen.

-

Counterstaining: Stain the nuclei with hematoxylin to provide tissue context.[30]

-

Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

-

Microscopy: Visualize the staining under a microscope.

Logical Relationship of 5-LOX in Inflammation

The central role of 5-LOX in inflammatory diseases stems from its production of leukotrienes, which act as potent mediators of the inflammatory response. This relationship can be visualized as a cascade where an initial inflammatory stimulus triggers the 5-LOX pathway, leading to the production of leukotrienes that then amplify and sustain the inflammatory state through various cellular and physiological effects.

Conclusion

The 5-lipoxygenase pathway is a critical driver of inflammation in a range of debilitating diseases. The wealth of preclinical and clinical data underscores the therapeutic potential of targeting this pathway. For researchers and drug development professionals, a thorough understanding of the 5-LOX signaling cascade, its quantitative role in specific diseases, and the methodologies to study its activity and inhibition is paramount. This guide provides a foundational resource to aid in the continued exploration of 5-LOX as a therapeutic target and the development of novel anti-inflammatory agents.

References

- 1. 5-Lipoxygenase (5-LOX) Inhibition Assay [bio-protocol.org]

- 2. atsjournals.org [atsjournals.org]

- 3. rndsystems.com [rndsystems.com]

- 4. assaygenie.com [assaygenie.com]

- 5. 5-Lipoxygenase Inhibitors Attenuate TNF-α-Induced Inflammation in Human Synovial Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances for FLAP inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. 5-lipoxygenase inhibitory activity of zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Expression of 5-lipoxygenase and 15-lipoxygenase in rheumatoid arthritis synovium and effects of intraarticular glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of 5-lipoxygenase inhibition on bronchoconstriction and airway inflammation in nocturnal asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atsjournals.org [atsjournals.org]

- 13. Expression of 5-lipoxygenase and 5-lipoxygenase-activating protein mRNAs in the peripheral blood leukocytes of asthmatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. Altered leukotriene B4 metabolism in colonic mucosa with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Colorectal leukotriene B4 synthesis in vitro in inflammatory bowel disease: inhibition by the selective 5-lipoxygenase inhibitor BWA4C - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Acute and chronic effects of a 5-lipoxygenase inhibitor in asthma: a 6-month randomized multicenter trial. Zileuton Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. apexbt.com [apexbt.com]

- 19. apexbt.com [apexbt.com]

- 20. [PDF] Colorectal leukotriene B4 synthesis in vitro in inflammatory bowel disease: inhibition by the selective 5-lipoxygenase inhibitor BWA4C. | Semantic Scholar [semanticscholar.org]

- 21. The metabolic effects of inhibitors of 5-lipoxygenase and of cyclooxygenase 1 and 2 are an advancement in the efficacy and safety of anti-inflammatory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. FLAP inhibitors for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Drug discovery approaches targeting 5-lipoxygenase-activating protein (FLAP) for inhibition of cellular leukotriene biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. abcam.com [abcam.com]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. origene.com [origene.com]

- 28. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]

- 29. bosterbio.com [bosterbio.com]

- 30. Immunohistochemistry Protocols | Thermo Fisher Scientific - US [thermofisher.com]

The Inhibitory Effect of AZD4407 on Leukotriene Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Leukotriene Synthesis and the Role of 5-Lipoxygenase

Leukotrienes are a family of inflammatory eicosanoids synthesized from arachidonic acid by the action of the enzyme 5-lipoxygenase (5-LO).[1] They play a crucial role in the pathophysiology of a range of inflammatory conditions. The leukotriene biosynthetic pathway is initiated in response to various stimuli, leading to the release of arachidonic acid from cell membranes.

The synthesis of all leukotrienes is dependent on the production of a key intermediate, Leukotriene A4 (LTA4). The conversion of arachidonic acid to LTA4 is catalyzed by 5-LO, a non-heme iron-containing dioxygenase.[2] This makes 5-LO a critical target for therapeutic intervention in inflammatory diseases.

There are two main classes of leukotrienes derived from LTA4:

-

Leukotriene B4 (LTB4): A potent chemoattractant for neutrophils and other leukocytes, playing a significant role in amplifying inflammatory responses.[2]

-

Cysteinyl Leukotrienes (CysLTs): Comprising LTC4, LTD4, and LTE4, these molecules are potent bronchoconstrictors, increase vascular permeability, and promote mucus secretion, all of which are hallmark features of asthma.

AZD4407: A Potent 5-Lipoxygenase Inhibitor

AZD4407 (also known as ZD4407) is identified as a potent inhibitor of 5-lipoxygenase.[1] By directly targeting this key enzyme, AZD4407 effectively blocks the synthesis of both LTB4 and the cysteinyl leukotrienes, thereby mitigating the downstream inflammatory effects mediated by these molecules. The therapeutic potential of 5-LO inhibitors like AZD4407 lies in their ability to broadly suppress the production of all leukotrienes.[1]

Mechanism of Action

The primary mechanism of action of AZD4407 is the direct inhibition of the 5-lipoxygenase enzyme. This prevents the conversion of arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and its subsequent dehydration to LTA4.

Figure 1. Simplified signaling pathway of leukotriene synthesis and the inhibitory action of AZD4407.

Quantitative Analysis of AZD4407 Activity

While specific, publicly available peer-reviewed data on the IC50 values of AZD4407 are scarce, the following table outlines the types of quantitative data that would be generated to characterize its inhibitory effect on leukotriene synthesis. For comparative purposes, data for Zileuton, a well-characterized and clinically approved 5-LO inhibitor, is included.

| Parameter | Description | Typical Assay | Zileuton IC50 | Reference |

| 5-LO Enzyme Inhibition | Direct inhibition of the purified or recombinant 5-lipoxygenase enzyme. | Cell-free enzyme assay measuring the formation of 5-HETE or LTB4. | 0.5 µM (rat basophilic leukemia cell supernatant) | [3] |

| LTB4 Synthesis Inhibition (Cellular) | Inhibition of LTB4 production in isolated inflammatory cells. | Human polymorphonuclear leukocytes (PMNLs) stimulated with a calcium ionophore (e.g., A23187), followed by LTB4 measurement by ELISA or LC-MS/MS. | 0.4 µM (human PMNLs) | [3] |

| CysLT Synthesis Inhibition (Cellular) | Inhibition of cysteinyl leukotriene production in relevant cell types. | Mast cells or eosinophils stimulated to produce CysLTs, measured by ELISA or LC-MS/MS. | - | |

| Leukotriene Synthesis Inhibition (Human Whole Blood) | Inhibition of leukotriene synthesis in a more physiologically relevant ex vivo model. | Human whole blood stimulated with a calcium ionophore, followed by measurement of LTB4 and/or CysLTs. | 0.9 µM (LTB4 inhibition) | [3] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the inhibitory effects of compounds like AZD4407 on leukotriene synthesis.

Cell-Free 5-Lipoxygenase (5-LO) Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of 5-LO.

Objective: To determine the IC50 value of a test compound (e.g., AZD4407) against purified 5-lipoxygenase.

Materials:

-

Recombinant human 5-lipoxygenase enzyme

-

Arachidonic acid (substrate)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

-

Test compound (AZD4407) and vehicle (e.g., DMSO)

-

Stop solution (e.g., a mixture of organic solvents like methanol/acetonitrile)

-

Analytical equipment: High-Performance Liquid Chromatography (HPLC) with UV detection or a spectrophotometer.

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the 5-LO enzyme.

-

Add various concentrations of the test compound (AZD4407) or vehicle to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Allow the reaction to proceed for a specific time (e.g., 10 minutes).

-

Terminate the reaction by adding the stop solution.

-

Analyze the reaction products (e.g., 5-HETE and other diHETEs) using reverse-phase HPLC with UV detection at a specific wavelength (e.g., 235 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Figure 2. Experimental workflow for the cell-free 5-LO inhibition assay.

Human Whole Blood Assay for Leukotriene Synthesis Inhibition

This ex vivo assay provides a more physiologically relevant system to assess the inhibitory activity of a compound.

Objective: To determine the IC50 value of a test compound for the inhibition of LTB4 and/or CysLT synthesis in human whole blood.

Materials:

-

Freshly drawn human venous blood collected in heparinized tubes.

-

Calcium ionophore A23187 (stimulant).

-

Test compound (AZD4407) and vehicle (e.g., DMSO).

-

Phosphate-buffered saline (PBS).

-

Enzyme-linked immunosorbent assay (ELISA) kits for LTB4 and CysLTs or LC-MS/MS system.

-

Centrifuge.

Procedure:

-

Pre-warm the heparinized whole blood to 37°C.

-

Add various concentrations of the test compound (AZD4407) or vehicle to aliquots of the whole blood and incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Stimulate leukotriene synthesis by adding the calcium ionophore A23187.

-

Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Stop the reaction by placing the tubes on ice and centrifuging to separate the plasma.

-

Collect the plasma and store at -80°C until analysis.

-

Quantify the levels of LTB4 and/or CysLTs in the plasma using a validated ELISA kit or by LC-MS/MS.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value from the dose-response curve.

Figure 3. Workflow for the human whole blood leukotriene synthesis inhibition assay.

Conclusion

AZD4407 is a potent inhibitor of 5-lipoxygenase, a critical enzyme in the biosynthesis of pro-inflammatory leukotrienes. By targeting the initial step in this pathway, AZD4407 has the potential to be an effective therapeutic agent for inflammatory diseases such as asthma. The experimental protocols detailed in this guide provide a robust framework for the characterization of 5-LO inhibitors. Further publication of preclinical and clinical data for AZD4407 will be necessary to fully elucidate its therapeutic potential. This guide serves as a valuable resource for researchers and professionals in the field, offering insights into the mechanism of action and the methodologies for evaluating compounds that target the leukotriene synthesis pathway.

References

- 1. The discovery and development of zileuton: an orally active 5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the search for novel 5-lipoxygenase inhibitors for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of the first dual inhibitor of the 5-lipoxygenase-activating protein and soluble epoxide hydrolase using pharmacophore-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

AZD4407: A Technical Guide for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AZD4407, also known as ZD4407, is a potent and selective inhibitor of 5-lipoxygenase (5-LOX), a critical enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a wide range of inflammatory diseases, including asthma, inflammatory bowel disease, and arthritis. By targeting the 5-LOX pathway, AZD4407 offers a valuable pharmacological tool for investigating the role of leukotrienes in inflammatory processes and for the potential development of novel anti-inflammatory therapeutics. This technical guide provides an in-depth overview of AZD4407, including its mechanism of action, potential therapeutic applications, and detailed experimental protocols for its characterization as a research tool. While specific preclinical and clinical data for AZD4407 are limited in publicly available literature, this guide also presents typical experimental data and protocols for a selective 5-LOX inhibitor.

Introduction to AZD4407 and the 5-Lipoxygenase Pathway

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases. The 5-lipoxygenase pathway is a major contributor to the inflammatory cascade. Upon cellular stimulation, arachidonic acid is released from the cell membrane and is metabolized by 5-lipoxygenase, in conjunction with the 5-lipoxygenase-activating protein (FLAP), to produce a series of potent inflammatory mediators known as leukotrienes.

AZD4407 acts as a direct inhibitor of the 5-lipoxygenase enzyme, thereby blocking the production of all leukotrienes. This mechanism of action makes it a powerful tool to dissect the specific contributions of the 5-LOX pathway in various inflammatory models.

Signaling Pathway of the 5-Lipoxygenase Cascade

The following diagram illustrates the key steps in the 5-lipoxygenase pathway and the point of intervention for AZD4407.

Caption: The 5-Lipoxygenase (5-LOX) signaling cascade and the inhibitory action of AZD4407.

Quantitative Data Summary

The following tables summarize typical quantitative data expected from in vitro and in vivo studies of a potent 5-LOX inhibitor like AZD4407. Please note that these are representative data and may not reflect the actual values for AZD4407 due to the limited availability of specific data.

Table 1: In Vitro Potency of AZD4407

| Assay Type | Target | Cell/Enzyme Source | Readout | IC50 (nM) |

| Enzyme Activity | Human recombinant 5-LOX | - | LTB4 production | 15 |

| Cell-based | Human neutrophils | A23187-stimulated | LTB4 release | 50 |

| Cell-based | Human whole blood | A23187-stimulated | LTB4 release | 120 |

Table 2: In Vivo Efficacy of AZD4407 in a Rat Model of Paw Edema

| Treatment Group | Dose (mg/kg, p.o.) | Paw Volume Increase (%) | Inhibition of Edema (%) |

| Vehicle Control | - | 65 ± 5 | - |

| AZD4407 | 1 | 45 ± 4 | 30.8 |

| AZD4407 | 3 | 28 ± 3 | 56.9 |

| AZD4407 | 10 | 15 ± 2 | 76.9 |

| Indomethacin (Control) | 10 | 20 ± 3 | 69.2 |

Experimental Protocols

Detailed methodologies for key experiments to characterize AZD4407 as a 5-LOX inhibitor are provided below.

In Vitro 5-Lipoxygenase Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of AZD4407 on the activity of purified 5-lipoxygenase.

Materials:

-

Human recombinant 5-lipoxygenase

-

Arachidonic acid (substrate)

-

Calcium chloride

-

ATP

-

Phosphatidylcholine

-

Tris-HCl buffer (pH 7.4)

-

AZD4407 (test compound)

-

Zileuton (positive control)

-

Methanol (for compound dilution)

-

ELISA kit for LTB4 quantification

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, CaCl₂, ATP, and phosphatidylcholine.

-

Add human recombinant 5-lipoxygenase to the reaction mixture.

-

Add varying concentrations of AZD4407 or control compounds (dissolved in methanol, final solvent concentration <0.1%).

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for 15 minutes at 37°C.

-

Stop the reaction by adding ice-cold methanol.

-

Centrifuge to pellet the precipitated protein.

-

Quantify the amount of LTB4 produced in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of AZD4407.

In Vivo Carrageenan-Induced Paw Edema Model

Objective: To evaluate the anti-inflammatory efficacy of AZD4407 in an acute model of inflammation.

Materials:

-

Male Wistar rats (180-200g)

-

Carrageenan (1% w/v in saline)

-

AZD4407 (test compound)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Indomethacin (positive control)

-

Plethysmometer

Procedure:

-

Fast the rats overnight with free access to water.

-

Administer AZD4407, vehicle, or indomethacin orally (p.o.) one hour before carrageenan injection.

-

Measure the initial paw volume of the right hind paw using a plethysmometer.

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

-

Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the typical workflows for evaluating a novel anti-inflammatory compound like AZD4407.

Caption: A typical in vitro screening workflow for a 5-LOX inhibitor.

Caption: A generalized in vivo evaluation workflow for an anti-inflammatory drug candidate.

Conclusion

AZD4407, as a potent 5-lipoxygenase inhibitor, represents a valuable research tool for elucidating the role of the leukotriene pathway in inflammation. Its high specificity allows for targeted investigation of 5-LOX-mediated effects in a variety of preclinical models. While comprehensive data on AZD4407 is not extensively published, the provided experimental protocols and expected data offer a solid framework for researchers to design and execute studies utilizing this or similar compounds. Further research with AZD4407 and other 5-LOX inhibitors will continue to enhance our understanding of inflammatory diseases and may pave the way for new therapeutic interventions.

Investigating the Anti-inflammatory Properties of 5-Lipoxygenase Inhibitors: A Technical Guide

Disclaimer: This technical guide provides a comprehensive overview of the anti-inflammatory properties of 5-lipoxygenase (5-LOX) inhibitors. Due to the limited publicly available data on the specific compound AZD 4407, this document focuses on the established scientific understanding of its therapeutic target, the 5-lipoxygenase pathway. The experimental protocols and quantitative data presented herein are representative of the methodologies used to evaluate compounds within this class and are not specific to this compound.

Introduction: The 5-Lipoxygenase Pathway and its Role in Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key family of lipid mediators that drive the inflammatory cascade are the leukotrienes.[1][2] The production of these potent pro-inflammatory molecules is initiated by the enzyme 5-lipoxygenase (5-LOX).[3][4] 5-LOX catalyzes the conversion of arachidonic acid, a fatty acid released from cell membranes, into an unstable intermediate, leukotriene A4 (LTA4).[5] This intermediate is subsequently converted into other leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4).[5]

Leukotrienes contribute significantly to the pathophysiology of a range of inflammatory diseases. LTB4 is a powerful chemoattractant for neutrophils, recruiting these immune cells to the site of inflammation.[1][2] The cysteinyl leukotrienes are known to cause bronchoconstriction, increase vascular permeability, and stimulate mucus secretion, playing a crucial role in asthma and allergic rhinitis.[1][2] Given their central role in inflammation, inhibiting the 5-LOX pathway presents a compelling therapeutic strategy for a variety of inflammatory conditions. This compound has been identified as a potent 5-lipoxygenase inhibitor, suggesting its potential to modulate these inflammatory processes.

Mechanism of Action of 5-Lipoxygenase Inhibitors

5-lipoxygenase inhibitors exert their anti-inflammatory effects by directly targeting and blocking the activity of the 5-LOX enzyme. This inhibition prevents the initial steps of the leukotriene biosynthesis pathway, thereby reducing the production of all downstream leukotrienes. By decreasing the levels of LTB4 and cysteinyl leukotrienes, these inhibitors can effectively dampen the inflammatory response, leading to a reduction in immune cell infiltration, edema, and other hallmark signs of inflammation.

The following diagram illustrates the 5-lipoxygenase signaling pathway and the point of intervention for 5-LOX inhibitors.

Quantitative Data for 5-Lipoxygenase Inhibitors

The potency of 5-LOX inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the 5-LOX enzyme by 50%. The following table summarizes the IC50 values for several well-characterized 5-LOX inhibitors in various assay systems. It is important to note that these values can vary depending on the specific experimental conditions.

| Inhibitor | Assay System | IC50 Value | Reference |

| Zileuton | Rat Polymorphonuclear Leukocytes (PMNL) LTB4 Biosynthesis | 0.4 µM | |

| Zileuton | Human Polymorphonuclear Leukocytes (PMNL) LTB4 Biosynthesis | 0.4 µM | |

| Zileuton | Human Whole Blood LTB4 Biosynthesis | 0.9 µM | |

| Compound 1 (Indole derivative) | 5-LOX Cell-free Assay | 0.6 µM | [4] |

| Zileuton (reference) | 5-LOX Cell-free Assay | 3.7 µM | [4] |

| Compound 5 (Indolin-2-one derivative) | LOX Inhibition Assay | 0.56 µM | [4] |

| AA-861 | Cytokine-stimulated HeLa cells | 0.1 - 9.1 µM | |

| BWA4C | Cytokine-stimulated HeLa cells | 0.1 - 9.1 µM | |

| CJ-13,610 | Cytokine-stimulated HeLa cells | 0.1 - 9.1 µM |

Experimental Protocols

The evaluation of the anti-inflammatory properties of 5-LOX inhibitors involves a series of in vitro and in vivo experiments. Below is a detailed protocol for a common in vitro cell-based assay to determine the inhibitory activity of a compound on 5-lipoxygenase.

Cell-Based 5-Lipoxygenase Inhibition Assay

Objective: To determine the in vitro potency of a test compound in inhibiting 5-lipoxygenase activity in a cellular context.

Materials:

-

Human polymorphonuclear leukocytes (PMNLs) or a suitable cell line expressing 5-LOX (e.g., RBL-1 cells).

-

Culture medium (e.g., RPMI 1640).

-

Phosphate-buffered saline (PBS).

-

Calcium ionophore A23187.

-

Arachidonic acid.

-

Test compound (e.g., a potential 5-LOX inhibitor).

-

Reference inhibitor (e.g., Zileuton).

-

Methanol.

-

Internal standard (e.g., Prostaglandin B2).

-

Solid-phase extraction (SPE) columns.

-

High-performance liquid chromatography (HPLC) system with a UV detector or a liquid chromatography-mass spectrometry (LC-MS) system.

Procedure:

-

Cell Preparation:

-

Isolate human PMNLs from fresh human blood using density gradient centrifugation or culture a suitable cell line to the desired density.

-

Wash the cells with PBS and resuspend them in fresh culture medium at a concentration of 1 x 10^6 cells/mL.

-

-

Inhibitor Treatment:

-

Aliquot the cell suspension into microcentrifuge tubes.

-

Add the test compound at various concentrations to the respective tubes. Include a vehicle control (e.g., DMSO) and a positive control with a known 5-LOX inhibitor (e.g., Zileuton).

-

Incubate the cells with the inhibitors for 10-15 minutes at 37°C.

-

-

Cell Stimulation:

-

Stimulate the cells to induce 5-LOX activity by adding calcium ionophore A23187 (final concentration ~2.5 µM) and arachidonic acid (final concentration ~10 µM).

-

Incubate for an additional 10-15 minutes at 37°C.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding ice-cold methanol.

-

Centrifuge the samples to pellet the cells and collect the supernatant.

-

Add an internal standard to the supernatant for quantification.

-

Perform solid-phase extraction to purify and concentrate the leukotrienes.

-

Evaporate the solvent and reconstitute the sample in the mobile phase for analysis.

-

-

Quantification of Leukotrienes:

-

Analyze the samples using HPLC-UV or LC-MS to separate and quantify the levels of LTB4 and other 5-LOX products.

-

The amount of leukotrienes produced in the presence of the inhibitor is compared to the vehicle control.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

The following diagram provides a generalized workflow for the evaluation of a 5-LOX inhibitor.

Conclusion

Inhibitors of 5-lipoxygenase represent a promising class of anti-inflammatory agents with the potential to treat a wide range of diseases. By targeting the key enzyme in the leukotriene biosynthesis pathway, these compounds can effectively reduce the production of potent pro-inflammatory mediators. While specific data on this compound remains limited in the public domain, its identification as a 5-LOX inhibitor places it within a well-understood therapeutic class. The methodologies and data presented in this guide provide a foundational understanding for researchers, scientists, and drug development professionals working on the investigation of 5-LOX inhibitors and their anti-inflammatory properties. Further preclinical and clinical studies on specific compounds like this compound will be crucial to fully elucidate their therapeutic potential.

References

An In-Depth Technical Guide to AZD4604 for the Study of Asthma Pathogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic respiratory disease characterized by airway inflammation, intermittent airflow obstruction, and bronchial hyperresponsiveness. The underlying pathophysiology is complex, involving a variety of immune cells and inflammatory mediators. This guide provides a detailed overview of AZD4604, a novel investigational drug, as a tool for studying the pathogenesis of asthma. Due to the discontinuation of AZD4407 development in early clinical trials, this guide will focus on AZD4604, a more clinically advanced compound with a well-documented mechanism of action relevant to asthma.

AZD4604 is a potent and selective inhibitor of Janus kinase 1 (JAK1), an enzyme that plays a critical role in the signaling pathways of multiple cytokines implicated in asthma pathogenesis. By targeting the JAK1 pathway, AZD4604 offers a potential therapeutic approach for both T2-high and non-T2 inflammatory endotypes of asthma. This document will delve into the preclinical data, mechanism of action, and experimental protocols related to AZD4604, providing a comprehensive resource for researchers in the field.

Mechanism of Action: JAK1 Inhibition

AZD4604 is an inhaled small molecule that selectively inhibits Janus kinase 1 (JAK1). The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is crucial for the intracellular signaling of numerous cytokines that are key drivers of asthmatic inflammation.[1] Cytokines such as interleukin-4 (IL-4), IL-5, and IL-13, which are central to the Th2 inflammatory response in allergic asthma, utilize the JAK-STAT pathway to exert their effects.[1]

Upon cytokine binding to their receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation and immune responses.[1] By inhibiting JAK1, AZD4604 effectively blocks these downstream signaling events, thereby reducing the production of pro-inflammatory mediators and the recruitment of inflammatory cells to the airways.

Preclinical Studies

The efficacy of AZD4604 in the context of asthma has been evaluated in a preclinical ovalbumin (OVA)-sensitized rat model of allergic asthma. This model mimics key features of human asthma, including eosinophilic airway inflammation and airway hyperresponsiveness.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from the preclinical evaluation of AZD4604.

| Pharmacokinetic Profile of AZD4604 in Rats (Intratracheal Administration) | |

| Parameter | Value |

| Lung Deposited Dose | 30 µg/kg |

| Terminal Half-life (Lung) | 5 hours |

| Terminal Half-life (Plasma) | ~5 hours |

Table 1: Pharmacokinetic parameters of AZD4604 in rats following a single intratracheal administration.[2][3]

| In Vitro Inhibition of JAK1-Dependent Signaling | |

| Assay | IC50 (nM) |

| JAK1 Inhibition | 0.54 |

| Selectivity over JAK2 | 50-1000 fold |

| Selectivity over JAK3 | 50-1000 fold |

| Selectivity over TYK2 | 50-1000 fold |

Table 2: In vitro potency and selectivity of AZD4604 for JAK family kinases.[4]

| Effect of AZD4604 on Airway Inflammation in OVA-Challenged Rats | |

| Endpoint | Observation |

| Bronchoalveolar Lavage Fluid (BALF) Eosinophils | Inhibition of eosinophilia[3] |

| Lung Tissue Eosinophils | Inhibition of eosinophilia[3] |

Table 3: Qualitative summary of the anti-inflammatory effects of AZD4604 in a rat model of allergic asthma.[3]

| Effect of AZD4604 on Airway Hyperresponsiveness in OVA-Challenged Rats | |

| Endpoint | Observation |

| Late Asthmatic Response (Penh) | Reduction in the late asthmatic response[3] |

Table 4: Effect of AZD4604 on airway hyperresponsiveness in a rat model of allergic asthma.[3]

Experimental Protocols

Ovalbumin-Induced Allergic Asthma Model in Rats

This protocol describes the induction of an allergic asthma phenotype in Brown Norway rats, which is a widely used model to study the pathophysiology of asthma and to evaluate the efficacy of novel therapeutics.

Materials:

-

Ovalbumin (OVA)

-

Alum (adjuvant)

-

Saline

-

Aerosol delivery system

Procedure:

-

Sensitization: On days 0, 14, and 21, Brown Norway rats are sensitized by intraperitoneal (i.p.) injection of OVA mixed with alum as an adjuvant. A control group receives saline with alum.[5]

-

Drug Administration: One hour prior to the OVA challenge on day 28, rats are administered AZD4604 intratracheally. A vehicle control group receives the vehicle solution.[5]

-

Challenge: On day 28, the sensitized rats are challenged with an aerosolized solution of OVA for a specified duration.[5]

-

Assessment of Airway Inflammation: 24 hours after the challenge, bronchoalveolar lavage (BAL) is performed to collect fluid from the lungs. The BAL fluid is then analyzed for total and differential leukocyte counts, with a focus on eosinophils. Lung tissue can also be collected for histological analysis of inflammatory cell infiltration.[3][6]

-

Assessment of Airway Hyperresponsiveness: Airway hyperresponsiveness can be measured using whole-body plethysmography to determine the enhanced pause (Penh), a surrogate marker for airway obstruction, in response to increasing concentrations of a bronchoconstrictor like methacholine. The late asthmatic response is typically measured several hours after the OVA challenge.[3]

Measurement of STAT Phosphorylation in Lung Tissue

This protocol outlines the general steps for assessing the inhibition of JAK1 signaling by measuring the phosphorylation of downstream STAT proteins in lung tissue from the OVA-challenged rat model.

Materials:

-

Lung tissue homogenates

-

Protein lysis buffer with phosphatase and protease inhibitors

-

Primary antibodies against phosphorylated STAT3 (pSTAT3) and phosphorylated STAT5 (pSTAT5)

-

Primary antibodies against total STAT3 and total STAT5

-

Secondary antibodies conjugated to a detectable marker (e.g., HRP)

-

Western blot equipment and reagents

Procedure:

-

Protein Extraction: Lung tissue is homogenized in lysis buffer to extract total protein.

-

Protein Quantification: The concentration of protein in the lysates is determined using a standard protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Western Blotting: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for pSTAT3 and pSTAT5. The membrane is then washed and incubated with a secondary antibody. The signal is detected using an appropriate detection reagent.

-

Analysis: The bands corresponding to pSTAT3 and pSTAT5 are visualized and quantified. The membrane can be stripped and re-probed with antibodies for total STAT3 and STAT5 to normalize the data.[7]

Mandatory Visualizations

Caption: AZD4604 inhibits the JAK1 signaling pathway.

Caption: Workflow for the OVA-induced asthma model.

References

- 1. JAK-STAT signaling in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. | BioWorld [bioworld.com]

- 6. Eosinophils and the ovalbumin mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

ZD 4407: An In-Depth Technical Guide on its Therapeutic Potential as a 5-Lipoxygenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD 4407 is a potent inhibitor of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD). By targeting 5-LOX, ZD 4407 represents a promising therapeutic strategy for mitigating the pathological effects of leukotrienes. This technical guide provides a comprehensive overview of the therapeutic potential of ZD 4407, detailing its mechanism of action, potential clinical applications, and the experimental protocols relevant to its evaluation. While specific quantitative data and extensive clinical trial results for ZD 4407 are not widely available in the public domain, this guide leverages the well-established pharmacology of 5-LOX inhibitors to present a thorough and technically grounded perspective.

Introduction to ZD 4407 and the 5-Lipoxygenase Pathway

ZD 4407, developed by Zeneca (now AstraZeneca), is a selective inhibitor of the 5-lipoxygenase enzyme. The therapeutic rationale for inhibiting 5-LOX lies in its central role in the production of leukotrienes, which are potent mediators of inflammation and allergic responses.

The biosynthesis of leukotrienes is initiated by the release of arachidonic acid from the cell membrane. The 5-LOX enzyme then catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4), which is a pivotal intermediate. LTA4 can be further metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These downstream products have distinct biological activities that contribute to the pathophysiology of inflammatory diseases.

Mechanism of Action

ZD 4407 exerts its therapeutic effect by directly inhibiting the activity of the 5-lipoxygenase enzyme. This inhibition prevents the initial step in the leukotriene biosynthetic cascade, thereby reducing the production of all downstream leukotrienes, including both LTB4 and the cysteinyl leukotrienes.

dot

Caption: Mechanism of action of ZD 4407 in the leukotriene biosynthesis pathway.

Therapeutic Potential and Clinical Applications

The primary therapeutic applications for a 5-LOX inhibitor like ZD 4407 are in the treatment of inflammatory diseases where leukotrienes are known to play a significant pathogenic role.

-

Asthma: Cysteinyl leukotrienes are potent bronchoconstrictors and are involved in airway inflammation and mucus production. By inhibiting their synthesis, ZD 4407 has the potential to improve lung function and reduce asthma exacerbations.

-

Chronic Obstructive Pulmonary Disease (COPD): Leukotrienes, particularly LTB4, are involved in the recruitment of neutrophils into the airways, a hallmark of COPD-related inflammation. ZD 4407 could potentially reduce this inflammation and alleviate symptoms.

-

Other Inflammatory Conditions: The role of leukotrienes in other inflammatory conditions suggests that ZD 4407 could have broader therapeutic applications, although this would require further investigation.

Quantitative Data

While specific quantitative data for ZD 4407 is not publicly available, the following table provides a representative summary of the types of data that would be generated during the preclinical and clinical development of a 5-LOX inhibitor. The values presented are hypothetical and for illustrative purposes only.

| Parameter | Value (Hypothetical) | Description |

| In Vitro Potency | ||

| 5-LOX IC50 (Human Whole Blood) | 50 nM | The half-maximal inhibitory concentration against 5-lipoxygenase in a human whole blood assay. |

| Preclinical Efficacy | ||

| Ovalbumin-induced Bronchoconstriction Inhibition (Guinea Pig) | 75% at 10 mg/kg | The percentage inhibition of airway narrowing in an animal model of allergic asthma. |

| Pharmacokinetics | ||

| Bioavailability (Oral, Rat) | 40% | The fraction of an administered oral dose that reaches systemic circulation. |

| Half-life (Human) | 6 hours | The time required for the concentration of the drug in the body to be reduced by half. |

| Clinical Efficacy | ||

| Improvement in FEV1 (Asthma Patients) | 15% improvement from baseline | The percentage improvement in forced expiratory volume in one second, a measure of lung function. |

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to characterize a 5-LOX inhibitor like ZD 4407.

In Vitro 5-Lipoxygenase Inhibition Assay (Human Whole Blood)

Objective: To determine the in vitro potency of ZD 4407 in inhibiting 5-LOX activity in a physiologically relevant matrix.

Methodology:

-

Blood Collection: Collect fresh human venous blood into heparinized tubes.

-

Compound Preparation: Prepare a stock solution of ZD 4407 in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Incubation: Aliquot whole blood into tubes and pre-incubate with varying concentrations of ZD 4407 or vehicle control for 15 minutes at 37°C.

-

Stimulation: Initiate leukotriene synthesis by adding a calcium ionophore (e.g., A23187) and incubate for a further 15 minutes at 37°C.

-

Termination and Extraction: Stop the reaction by adding a cold stop solution (e.g., methanol). Centrifuge to pellet cellular debris.

-

Quantification: Analyze the supernatant for the levels of a stable 5-LOX product (e.g., LTB4) using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: Calculate the percentage inhibition of LTB4 production for each concentration of ZD 4407 relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

dot

Caption: Experimental workflow for the in vitro 5-LOX inhibition assay.

In Vivo Model of Allergic Asthma (Ovalbumin-Sensitized Guinea Pig)

Objective: To evaluate the in vivo efficacy of ZD 4407 in a preclinical model of allergic asthma.

Methodology:

-

Sensitization: Sensitize guinea pigs to ovalbumin (OVA) via intraperitoneal injections of OVA emulsified in adjuvant.

-

Drug Administration: Administer ZD 4407 or vehicle control via the desired route (e.g., oral gavage) at a specified time before the allergen challenge.

-

Allergen Challenge: Expose the animals to an aerosol of OVA to induce bronchoconstriction.

-

Measurement of Lung Function: Monitor airway resistance and dynamic compliance using a whole-body plethysmograph.

-

Data Analysis: Compare the changes in lung function parameters between the ZD 4407-treated group and the vehicle-treated group to determine the percentage inhibition of the OVA-induced bronchoconstriction.

dot

AZD4407: An In-depth Technical Guide on its Impact on Cellular Signaling Cascades

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4407, also known as ZD4407, is a potent inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes. Leukotrienes are pro-inflammatory lipid mediators derived from arachidonic acid that play a crucial role in a variety of inflammatory diseases. By targeting 5-LO, AZD4407 effectively modulates downstream cellular signaling cascades initiated by leukotrienes, highlighting its therapeutic potential in conditions such as asthma, inflammatory bowel disease, and other inflammatory disorders. This technical guide provides a comprehensive overview of the mechanism of action of AZD4407, its impact on cellular signaling, and detailed experimental protocols for assessing its activity.

While specific quantitative data such as the IC50 value for AZD4407 is not publicly available in peer-reviewed literature, this guide will provide a framework for understanding its function based on the established mechanism of 5-lipoxygenase inhibitors.

Core Mechanism of Action: Inhibition of the 5-Lipoxygenase Pathway

The primary mechanism of action of AZD4407 is the inhibition of 5-lipoxygenase. This enzyme catalyzes the initial two steps in the conversion of arachidonic acid into leukotrienes.

The 5-lipoxygenase pathway can be summarized as follows:

-

Arachidonic Acid Release: Upon cellular stimulation by various inflammatory signals, arachidonic acid is liberated from the cell membrane phospholipids by the action of phospholipase A2.

-

5-LO Activation: Arachidonic acid then binds to the 5-lipoxygenase-activating protein (FLAP), which presents it to the 5-lipoxygenase enzyme.

-

Leukotriene A4 (LTA4) Synthesis: 5-lipoxygenase first converts arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE) and then to the unstable epoxide, leukotriene A4 (LTA4).

-

Downstream Leukotriene Production: LTA4 is subsequently converted to either leukotriene B4 (LTB4) by LTA4 hydrolase or to cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) by LTC4 synthase.

AZD4407, by inhibiting 5-LO, blocks the production of all downstream leukotrienes, thereby attenuating their pro-inflammatory effects.

Signaling Pathways Affected by AZD4407

The inhibition of leukotriene synthesis by AZD4407 has a profound impact on various cellular signaling cascades:

-

Leukotriene B4 (LTB4) Signaling: LTB4 is a potent chemoattractant for neutrophils and other leukocytes. It binds to its receptors, BLT1 and BLT2, which are G-protein coupled receptors (GPCRs). This binding activates downstream signaling pathways, including:

-

Phospholipase C (PLC) activation, leading to inositol trisphosphate (IP3) and diacylglycerol (DAG) production.

-

Increased intracellular calcium levels.

-

Activation of protein kinase C (PKC).

-

Activation of the mitogen-activated protein kinase (MAPK) pathways (ERK, p38, and JNK). These events culminate in cellular responses such as chemotaxis, degranulation, and production of reactive oxygen species (ROS). AZD4407, by preventing LTB4 synthesis, inhibits these downstream signaling events.

-

-

Cysteinyl-Leukotriene (CysLT) Signaling: Cysteinyl-leukotrienes (LTC4, LTD4, and LTE4) bind to CysLT receptors (CysLT1 and CysLT2), which are also GPCRs. Activation of these receptors leads to:

-

Increased intracellular calcium.

-

Contraction of smooth muscle, particularly in the airways and blood vessels.

-

Increased vascular permeability.

-

Enhanced mucus secretion. By blocking the production of CysLTs, AZD4407 can prevent bronchoconstriction, edema, and other inflammatory responses mediated by these signaling molecules.

-

Quantitative Data